molecular formula C10H6F3NO5S B8319168 Methyl 3-Cyano-4-(trifluoromethylsulfonyloxy)benzoate

Methyl 3-Cyano-4-(trifluoromethylsulfonyloxy)benzoate

Cat. No. B8319168
M. Wt: 309.22 g/mol
InChI Key: FVWVARXYHBRFPN-UHFFFAOYSA-N
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Description

Methyl 3-Cyano-4-(trifluoromethylsulfonyloxy)benzoate is a useful research compound. Its molecular formula is C10H6F3NO5S and its molecular weight is 309.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6F3NO5S

Molecular Weight

309.22 g/mol

IUPAC Name

methyl 3-cyano-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H6F3NO5S/c1-18-9(15)6-2-3-8(7(4-6)5-14)19-20(16,17)10(11,12)13/h2-4H,1H3

InChI Key

FVWVARXYHBRFPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-cyano-4-hydroxybenzoic acid methyl ester from example 51, step 1 (2 g, 11.3 mmol) was dissolved in CH2Cl2 (57 ml) and cooled to 0° C. in an ice bath. The mixture was treated with Et3N (3 ml, 22.6 mmol) followed by the addition of Tf2O (1.9 ml, 11.3 mmol). The reaction mixture was warmed to room temp. and stirred for 4 hours. Saturated NaHCO3 (10 mL) was added and the mixture was extracted with EtOAc (2×10 mL). The organic layers were combined and dried (MgSO4), filtered, and concentrated. The residue was then purified by flash chromatography (15% EtOAc/Hexane) to yield the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of crude methyl 3-cyano-4-hydroxybenzoate (2.50 g) from above and Et3N (1.31 g, 13.0 mmol) in anhydrous DCM (20 mL) was added Tf2O (1.82 g, 6.50 mmol) dropwise and then the reaction mixture was stirred at 30° C. for 2 hours. The resulting mixture was suspended in water (50 mL) and extracted with DCM (50 mL×3), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (PE/EtOAc=10/1) to give Intermediate 1 (550 mg, 2-step yield: 28%) as a colorless oil. 1H NMR (CDCl3 300 MHz): δ 8.43 (d, J=2.1 Hz, 1H), 8.37 (dd, J=8.7, 2.1 Hz, 1H), 7.59 (d, J=8.7 Hz, 1H), 3.98 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
28%

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